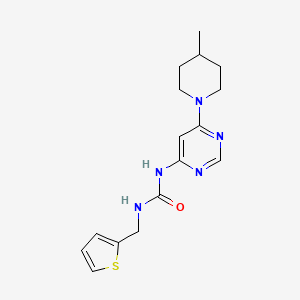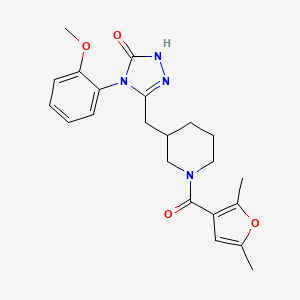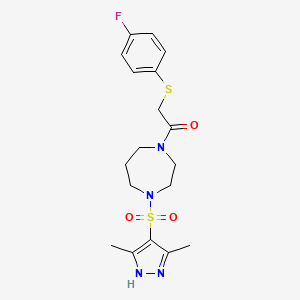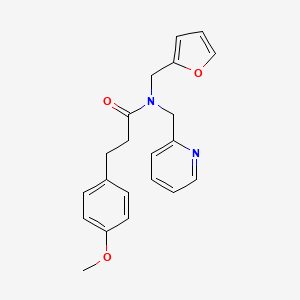
1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Dimerization and Hydrogen Bonding
1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea exhibits significant interest in the context of molecular dimerization and the study of hydrogen bonding mechanisms. Beijer et al. (1998) highlighted the strong dimerization of ureidopyrimidones through quadruple hydrogen bonding, indicating the potential of such compounds for supramolecular assemblies. This research suggests that the specific urea derivative could engage in similar complex hydrogen bonding interactions, contributing to the development of novel supramolecular structures (Beijer et al., 1998).
Synthesis and Characterization
The compound's relevance extends to its synthesis and characterization, where Rathod and Solanki (2018) detailed the synthesis and antimicrobial activity of similar pyrimidine derivatives. Their work, focusing on the chemical synthesis and structural elucidation of pyrimidine compounds, underscores the broader chemical interest in urea derivatives for their antimicrobial properties. This suggests that research into this compound could also explore antimicrobial applications (Rathod & Solanki, 2018).
Antimicrobial and Anticancer Activities
Further research into similar compounds demonstrates a broad spectrum of biological activities, including antimicrobial and anticancer potentials. For instance, the synthesis, antimicrobial, and anticancer activities of some new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have been studied, revealing that certain derivatives show promising activity against various bacterial and fungal strains. This indicates the potential for derivatives of this compound to be explored for their biological activities (El-Sawy et al., 2013).
QSAR Studies and Biological Evaluation
Moreover, Buha et al. (2012) conducted a QSAR study on a series of substituted quinazolines as antimicrobial agents, highlighting the importance of hydrophobic, electronic, and topological descriptors in determining biological activity. This research approach could be applied to this compound, providing insights into its structure-activity relationships and guiding the development of related compounds with enhanced biological activities (Buha et al., 2012).
Properties
IUPAC Name |
1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-12-4-6-21(7-5-12)15-9-14(18-11-19-15)20-16(22)17-10-13-3-2-8-23-13/h2-3,8-9,11-12H,4-7,10H2,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJUQCYTMPMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736784.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2736785.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2736786.png)
![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)
![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)
![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2736794.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736796.png)


![2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one](/img/structure/B2736800.png)
